Bpoc-thr(tbu)-osu
Overview
Description
Bpoc-thr(tbu)-osu, also known as N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is commonly used as a protecting group in solid-phase peptide synthesis. The compound is known for its stability and efficiency in forming peptide bonds, making it a valuable tool in the field of biochemistry and molecular biology.
Scientific Research Applications
Bpoc-thr(tbu)-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino and hydroxyl groups of threonine, allowing for the sequential addition of amino acids to form peptides and proteins.
Bioconjugation: The compound is used in the conjugation of peptides to other molecules, such as fluorescent dyes, biotin, or other biomolecules, for use in various biochemical assays and imaging techniques.
Drug Development: This compound is used in the synthesis of peptide-based drugs and therapeutic agents, enabling the development of new treatments for various diseases.
Mechanism of Action
Target of Action
Bpoc-Thr(Tbu)-Osu, also known as Boc-Thr(tBu)-OH, is a derivative of the amino acid threonine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid threonine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino moiety, and its removal is achieved by treatment with acid, most often trifluoroacetic acid (TFA) . This allows for the stepwise assembly of the peptide chain .
Biochemical Pathways
The compound is involved in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst . This suggests that it may play a role in the modification of biochemical pathways involving these glycosides .
Pharmacokinetics
Its properties, such as its solubility and stability, can impact its effectiveness in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence . By protecting the amino group of threonine, it prevents unwanted reactions and ensures that the amino acid is incorporated into the peptide chain at the correct location .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the removal of the Boc group . Additionally, temperature can impact the rate of peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the effective use of this compound in peptide synthesis .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-thr(tbu)-osu involves several steps, starting with the protection of the amino and hydroxyl groups of threonine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (tBu) group protects the hydroxyl group. The protected threonine is then reacted with 2,4-dimethoxybenzyl chloride to form the N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Bpoc-thr(tbu)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the N-hydroxysuccinimide ester group is replaced by a nucleophile such as an amine or a thiol.
Deprotection Reactions: The Boc and tBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino and hydroxyl groups of threonine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups.
Major Products
Substitution Reactions: The major products are peptides or peptide derivatives with the desired amino acid sequence.
Deprotection Reactions: The major products are the free amino and hydroxyl groups of threonine, which can be further used in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-thr(tbu)-oh: This compound is similar to Bpoc-thr(tbu)-osu but lacks the N-hydroxysuccinimide ester group. It is used as a protecting group for threonine in peptide synthesis.
Fmoc-thr(tbu)-oh: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for protecting the amino group of threonine.
Uniqueness
This compound is unique in its combination of protecting groups and the N-hydroxysuccinimide ester group, which provides both stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis and bioconjugation applications, where efficient and selective reactions are required .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETYDOAFGWCOY-KOSHJBKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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